
Gallium (II) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium (II) chloride, also known as gallium dichloride, is a chemical compound with the formula GaCl₂. It is a colorless, volatile liquid with a special irritating odor. This compound is sensitive to air and moisture, making it necessary to handle it under inert conditions . This compound is primarily used in the semiconductor industry and in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium (II) chloride can be synthesized through the reaction of gallium metal with chlorine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion . Another method involves the reaction of gallium metal with hydrogen chloride gas, which also requires controlled conditions to prevent contamination by moisture and oxygen .
Industrial Production Methods: In industrial settings, this compound is produced by passing chlorine gas over molten gallium metal. This process is conducted in a controlled environment to prevent the formation of unwanted by-products. The resulting this compound is then purified through distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Gallium (II) chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to gallium (III) chloride (GaCl₃) in the presence of oxidizing agents.
Reduction: It can be reduced to elemental gallium using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions with other halides to form mixed halide compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas, oxygen.
Reducing Agents: Hydrogen gas, sodium borohydride.
Reaction Conditions: Controlled temperature and inert atmosphere to prevent contamination.
Major Products Formed:
Oxidation: Gallium (III) chloride (GaCl₃).
Reduction: Elemental gallium.
Substitution: Mixed halide compounds.
Applications De Recherche Scientifique
Gallium (II) chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of gallium (II) chloride involves its ability to mimic iron in biological systems. Gallium can substitute for iron in various iron-dependent enzymes, disrupting their normal function. This property is particularly useful in antimicrobial applications, where gallium can inhibit the growth of bacteria by interfering with their iron metabolism . Additionally, this compound can form complexes with other molecules, enhancing its reactivity and effectiveness in various chemical processes .
Comparaison Avec Des Composés Similaires
Gallium (III) chloride (GaCl₃): A more stable compound with a higher oxidation state, commonly used in chemical synthesis and as a Lewis acid catalyst.
Gallium (I) chloride (GaCl): Less stable and tends to disproportionate into elemental gallium and gallium (III) chloride.
Uniqueness of Gallium (II) Chloride: this compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable reagent in various chemical processes .
Propriétés
InChI |
InChI=1S/4ClH.2Ga/h4*1H;;/q;;;;2*+2/p-4 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAPABRPCBSKKS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ga]Cl.Cl[Ga]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Ga2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13498-12-9 |
Source


|
| Record name | Gallium(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes the structure of Gallium(II) chloride unique?
A1: Unlike typical Gallium compounds, Gallium(II) chloride exists as a dimer, forming a Ga-Ga bond. This unique structural feature significantly influences its reactivity. For instance, in the presence of 1,4-dioxane, it forms a polymeric structure, [Ga2Cl4(dioxane)2]x, with each Gallium atom becoming five-coordinate. []
Q2: How does Gallium(II) chloride interact with organic molecules?
A2: Gallium(II) chloride demonstrates interesting reactivity with organic compounds. One example is its reaction with 1,4-dilithiotetraphenylbutadiene, resulting in an unusual Gallium(II)–tetraphenylbutadiene complex. [] This highlights its potential as a reagent in organometallic synthesis.
Q3: Can Gallium(II) chloride be used for specific chemical transformations?
A3: Yes, Gallium(II) chloride exhibits the ability to selectively reduce thioacetals to sulfides. [] This selectivity makes it a valuable tool for synthetic chemists seeking control over specific functional group transformations.
Q4: Does Gallium(II) chloride have applications in the synthesis of unique organometallic compounds?
A4: Absolutely! Reaction of Gallium(II) chloride with (2,6-dimesitylphenyl)lithium, followed by potassium metal reduction, yields dipotassium tris((2,6-dimesitylphenyl)cyclogallene), K2[(Mes2C6H3)Ga]3. [] This compound features a Ga3 triangle with remarkably short Ga−Ga bonds, suggesting potential metalloaromaticity.
Q5: What are the potential benefits of studying compounds like dipotassium tris((2,6-dimesitylphenyl)cyclogallene)?
A5: Compounds with short metal-metal bonds, like the aforementioned cyclogallene, provide valuable insights into bonding theories and contribute to the growing field of metalloaromaticity. Theoretical studies on similar model systems, like [GaH]32-, Na2[GaH]3, and K2[GaH]3, reveal the presence of a well-defined π-molecular orbital, further supporting the concept of metalloaromaticity. []
Q6: Are there diverse structural motifs accessible from reactions involving Gallium(II) chloride?
A6: Research indicates that various structural types of gallium compounds can be derived from Gallium(II) chloride. [] This highlights its versatility as a starting material for synthesizing novel Gallium-containing compounds with potentially unique properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

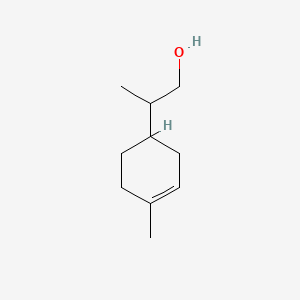
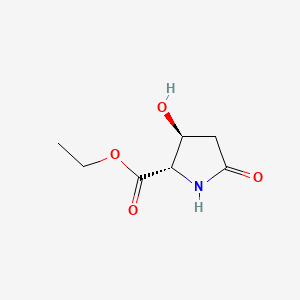
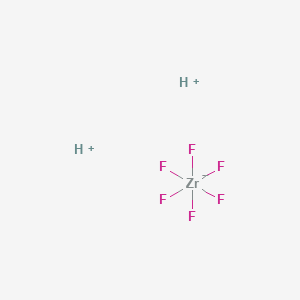
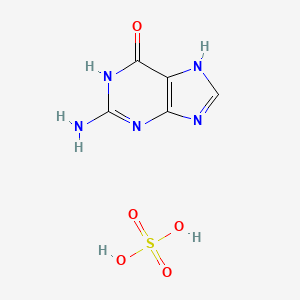


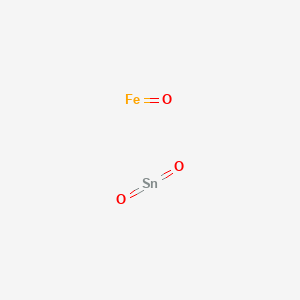
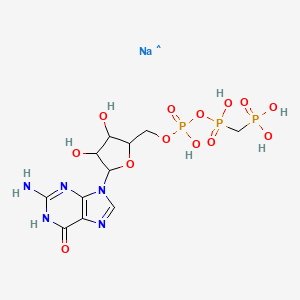
![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)
